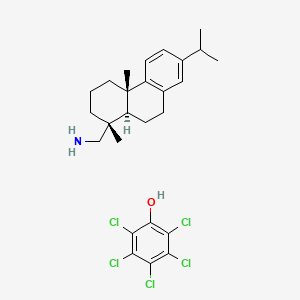![molecular formula C11H8ClNO B3032748 7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one CAS No. 441067-87-4](/img/structure/B3032748.png)
7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one
Description
The compound 7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a heterocyclic compound that is part of a broader class of cyclopenta[b]indoles. These compounds are of interest due to their potential applications in medicinal chemistry and their unique structural properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the chemistry of this class of compounds.
Synthesis Analysis
The synthesis of related cyclopenta[b]indole derivatives has been reported. For instance, derivatives of N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles were synthesized from anilines and 3-chlorocyclopentene, indicating a possible synthetic route that could be adapted for the synthesis of 7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one . Additionally, a synthesis route for 1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole was described, which involves cyclization of a related cyclopenta[b]indol derivative, suggesting that similar cyclization strategies could be employed for the compound of interest .
Molecular Structure Analysis
X-ray diffraction studies have been conducted on similar compounds, providing detailed information on their molecular structures. For example, the structure of 1-(4-chlorophenacyl)-4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one was elucidated using single-crystal X-ray diffraction, revealing the dihedral angles between the phenyl and heterocycle planes . Such structural analyses are crucial for understanding the three-dimensional conformation of cyclopenta[b]indoles and could be applied to 7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one.
Chemical Reactions Analysis
The chemical reactivity of cyclopenta[b]indoles has been explored through various reactions. For instance, the thermolysis of 2a,7b-dihydro-3H-cyclobut[b]indoles led to the formation of 1-substituted 1H-1-benzazepines and other rearrangement products, indicating that cyclopenta[b]indoles can undergo ring-opening reactions under certain conditions . This information could be relevant when considering the stability and reactivity of 7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one under thermal conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopenta[b]indole derivatives have been investigated using various spectroscopic techniques. For example, the molecular structure of 7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one was confirmed by FT-IR, FT-Raman, and NMR spectroscopy, and its bioactivity was assessed through cytotoxic studies . These methods provide a comprehensive understanding of the molecular properties and could be used to characterize 7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one.
properties
IUPAC Name |
7-chloro-2,4-dihydro-1H-cyclopenta[b]indol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-6-1-3-9-8(5-6)7-2-4-10(14)11(7)13-9/h1,3,5,13H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWMOQYMNZTVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901241547 | |
| Record name | 7-Chloro-1,4-dihydrocyclopent[b]indol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901241547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one | |
CAS RN |
441067-87-4 | |
| Record name | 7-Chloro-1,4-dihydrocyclopent[b]indol-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=441067-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1,4-dihydrocyclopent[b]indol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901241547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B3032674.png)



![1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol](/img/structure/B3032680.png)





![1-[(Benzyloxy)methyl]-4-methoxybenzene](/img/structure/B3032688.png)